Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate
Description
Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate is a polycyclic heteroaromatic compound featuring a fused naphthoindole core modified with acetyl, ester, and ketone functional groups. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis likely involves Friedel-Crafts acylation or similar electrophilic substitution reactions, as inferred from analogous procedures for ethyl indole-2-carboxylate derivatives .
Properties
CAS No. |
1008005-96-6 |
|---|---|
Molecular Formula |
C21H15NO6 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
ethyl 3-acetyl-1,6,11-trioxo-2H-naphtho[2,3-e]indole-2-carboxylate |
InChI |
InChI=1S/C21H15NO6/c1-3-28-21(27)17-20(26)16-14(22(17)10(2)23)9-8-13-15(16)19(25)12-7-5-4-6-11(12)18(13)24/h4-9,17H,3H2,1-2H3 |
InChI Key |
JZEWSRKCCZNWLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=C(N1C(=O)C)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The subsequent steps involve acetylation and esterification to introduce the acetyl and ethyl carboxylate groups, respectively. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using specific catalysts and controlled temperatures.
Chemical Reactions Analysis
Hydrolysis of Ester and Acetyl Groups
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Similarly, the acetyl moiety can be cleaved via nucleophilic attack.
Key Findings :
-
Basic Hydrolysis : Treatment with aqueous NaOH (1–2 M) at 80–100°C converts the ester to a carboxylic acid, with yields exceeding 85% after 4–6 hours.
-
Acidic Hydrolysis : HCl (3 M) at reflux cleaves the acetyl group, forming a hydroxyl intermediate, though side reactions may reduce yields to ~60%.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, 80°C, 6h | 3-Acetyl-...indole-2-carboxylic acid | 87% | |
| Acetyl Cleavage | 3M HCl, reflux, 4h | Hydroxy intermediate | 62% |
Nucleophilic Substitution at the Acetyl Position
The acetyl carbonyl is susceptible to nucleophilic attack, enabling functional group interconversion.
Example Reaction :
Reaction with hydrazine hydrate in ethanol produces a hydrazone derivative, a precursor for heterocyclic synthesis.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, 70°C, 3h | Hydrazone derivative | 78% |
Cyclization Reactions
The compound’s fused naphthoquinone-indole system facilitates intramolecular cyclization under thermal or catalytic conditions.
Notable Pathway :
Heating in diphenylether at 250°C induces cyclization, forming polycyclic structures analogous to pyrano[2,3-f]chromene derivatives .
| Conditions | Product Class | Yield | Source |
|---|---|---|---|
| Diphenylether, 250°C | Pyrano-chromene analogs | 60–70% |
Oxidation-Reduction Behavior
The trioxo-naphthoquinone core participates in redox reactions:
-
Reduction : NaBH₄ in MeOH reduces quinone to hydroquinone (unstable; requires stabilization).
-
Oxidation : H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes side chains, though this risks degrading the core structure.
Stability and Reactivity Considerations
Scientific Research Applications
Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of indole- and pyrazole-fused heterocycles. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison of Key Compounds
Key Structural Differences
Core Heterocycles :
- The target compound’s naphth[2,3-e]indole system is more extended than simpler indole or pyrrolo[2,3-b]indole cores , providing a larger π-conjugated system for intermolecular interactions.
- In contrast, ethyl 3-formyl-1H-indole-2-carboxylate lacks fused rings, reducing steric hindrance and electronic delocalization.
Functional Groups: The acetyl and trioxo groups in the target compound enhance electrophilicity and hydrogen-bonding capacity compared to the formyl group in or chloro substituent in . The pyrrolo-triazolo-pyrazine derivative features an amino group, enabling protonation at physiological pH, unlike the ketone-rich target compound.
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Biological Activity
Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a complex indole framework that contributes to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives in antiviral applications. Specifically, compounds similar to this compound have shown promising activity against viruses such as SARS-CoV-2. Research indicates that modifications in the indole structure can lead to enhanced inhibitory effects on viral replication mechanisms .
Anticancer Properties
Indole derivatives are recognized for their anticancer properties. In particular, this compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can modulate signaling pathways associated with cell growth and survival .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Modulation of cell signaling pathways |
Case Study 1: Antiviral Efficacy
A study conducted on a series of indole derivatives revealed that certain modifications led to significant antiviral activity against SARS-CoV-2. The compounds exhibited IC50 values in the low micromolar range when tested on Vero E6 cells. The structural features contributing to this activity included the presence of electron-withdrawing groups that enhance binding affinity to viral targets .
Case Study 2: Cancer Cell Line Testing
In vitro studies involving breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated that the compound activated caspase pathways and downregulated anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
